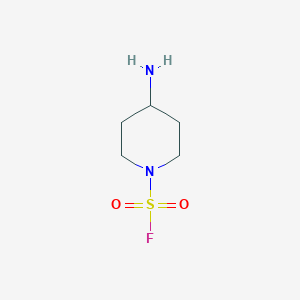
4-Aminopiperidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopiperidine-1-sulfonyl fluoride is a chemical compound that features a piperidine ring substituted with an amino group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with sulfonyl fluoride reagents under mild conditions. For example, a one-pot synthesis method can be employed, where sulfonates or sulfonic acids are transformed into sulfonyl fluorides using readily available reagents . Another method involves the palladium-catalyzed sulfonylation of aryl bromides followed by treatment with an electrophilic fluorine source .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of phase transfer catalysts and mild reaction conditions ensures high yields and purity of the final product. The process may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopiperidine-1-sulfonyl fluoride undergoes various chemical reactions, including substitution, oxidation, and reduction. The sulfonyl fluoride group is particularly reactive and can participate in nucleophilic substitution reactions. Additionally, the compound can undergo oxidation to form sulfonic acids or reduction to yield sulfonamides.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed: The major products formed from the reactions of this compound include sulfonamides, sulfonic acids, and various substituted piperidine derivatives
Scientific Research Applications
4-Aminopiperidine-1-sulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations . In biology, the compound is employed as a probe for studying enzyme activity and protein interactions . . Additionally, the compound is used in the industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminopiperidine-1-sulfonyl fluoride involves its reactivity with specific amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making the compound a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
4-Aminopiperidine-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds and piperidine derivatives. Similar compounds include 4-fluoropiperidine, sulfonyl chlorides, and sulfonamides . The uniqueness of this compound lies in its combination of a piperidine ring with a sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H11FN2O2S |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-aminopiperidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H11FN2O2S/c6-11(9,10)8-3-1-5(7)2-4-8/h5H,1-4,7H2 |
InChI Key |
GGUVFXZQUCRMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


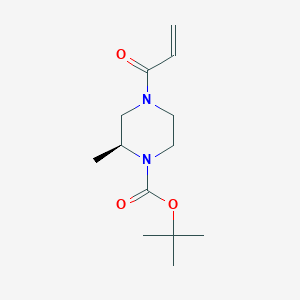
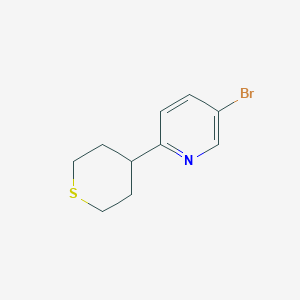
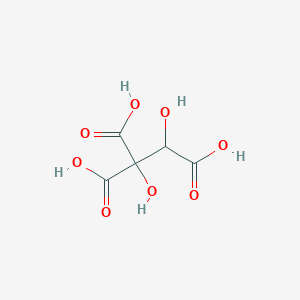
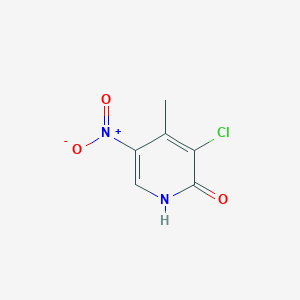
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)

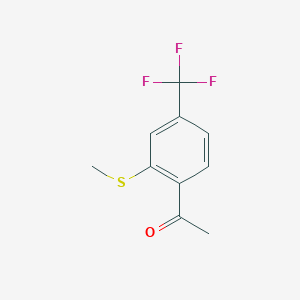
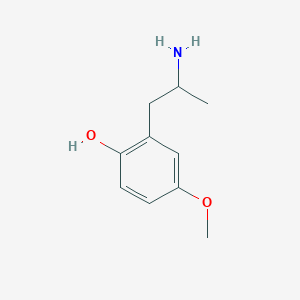
![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)
![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)
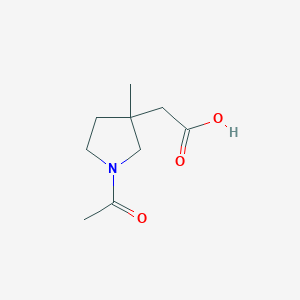

![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
